
1,3,7-Trimethyl-8-(propan-2-yl)-3,7-dihydro-1h-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Isopropyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C11H16N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the corresponding xanthine derivative. One common method includes the reaction of 1,3,7-trimethylxanthine with isopropyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
8-Isopropyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties.
科学研究应用
8-Isopropyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for potential therapeutic effects, including as a stimulant or in the treatment of certain medical conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 8-Isopropyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, it can modulate various physiological processes, including neurotransmission and cellular metabolism .
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
8-Isopropyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific isopropyl substitution, which can confer distinct chemical and biological properties compared to other methylxanthines. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
属性
CAS 编号 |
3279-79-6 |
|---|---|
分子式 |
C11H16N4O2 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-8-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-6(2)8-12-9-7(13(8)3)10(16)15(5)11(17)14(9)4/h6H,1-5H3 |
InChI 键 |
KZIRZQRZLZACTP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


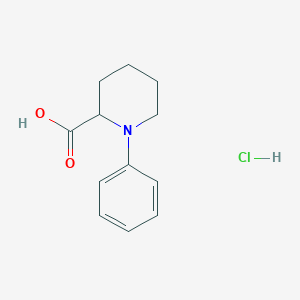

![Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B11870614.png)



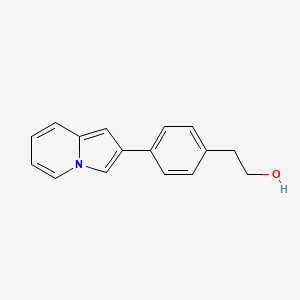
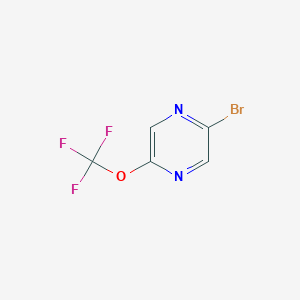

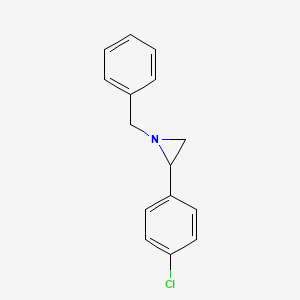
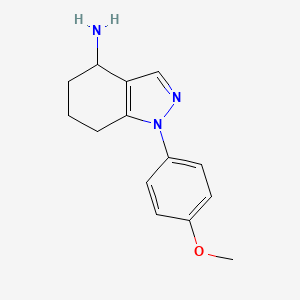
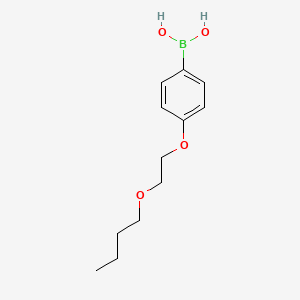
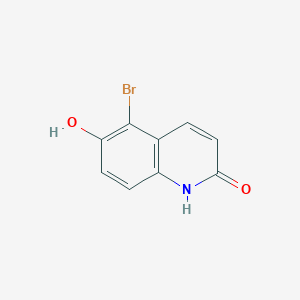
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)
